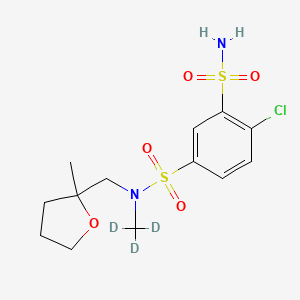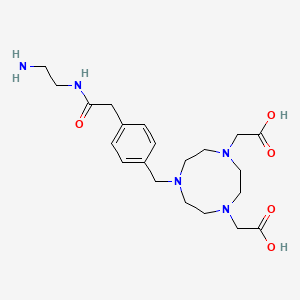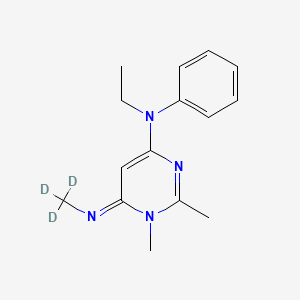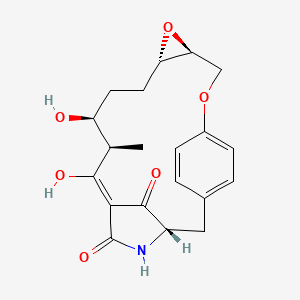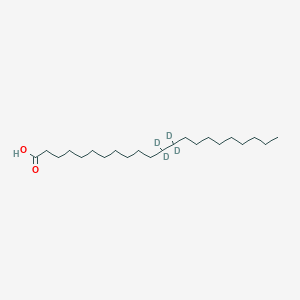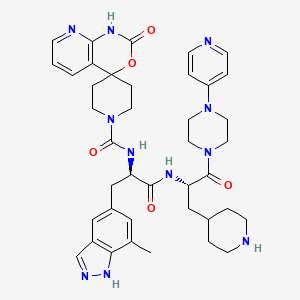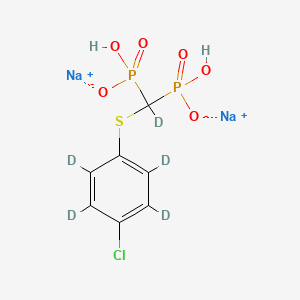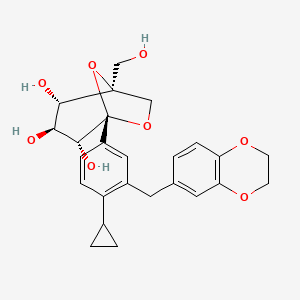
Sglt1/2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sglt1/2-IN-1, also known as sotagliflozin, is a dual inhibitor of sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. This compound is primarily used for the treatment of type 1 and type 2 diabetes mellitus. By inhibiting both renal sodium-glucose co-transporter-2 and intestinal sodium-glucose co-transporter-1, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines, leading to improved glycemic control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sotagliflozin involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a benzyl alcohol derivative, followed by its conversion to a benzyl chloride. This intermediate is then reacted with a thiophene derivative under specific conditions to form the final product .
Industrial Production Methods: Industrial production of sotagliflozin involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Sotagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of sotagliflozin include benzyl alcohol, thiophene derivatives, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed: The major product formed from these reactions is sotagliflozin itself. during the synthesis, several intermediates are also produced, which are subsequently converted to the final product through additional reactions .
Wissenschaftliche Forschungsanwendungen
Sotagliflozin has a wide range of scientific research applications. In the field of medicine, it is used to improve glycemic control in patients with type 1 and type 2 diabetes mellitus. It has also shown potential in reducing cardiovascular events and improving heart failure outcomes . In biology, sotagliflozin is used to study the mechanisms of glucose transport and its regulation. In chemistry, it serves as a model compound for the development of new sodium-glucose co-transporter inhibitors .
Wirkmechanismus
Sotagliflozin exerts its effects by inhibiting both sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. By blocking these transporters, sotagliflozin reduces glucose reabsorption in the kidneys and delays glucose absorption in the intestines. This leads to increased urinary glucose excretion and reduced postprandial glucose levels . The molecular targets of sotagliflozin are the sodium-glucose co-transporters, and the pathways involved include glucose transport and metabolism .
Vergleich Mit ähnlichen Verbindungen
Sotagliflozin is unique in its dual inhibition of both sodium-glucose co-transporter-1 and sodium-glucose co-transporter-2. Other similar compounds, such as canagliflozin and dapagliflozin, primarily inhibit sodium-glucose co-transporter-2 and do not have significant activity against sodium-glucose co-transporter-1 . This dual inhibition makes sotagliflozin more effective in reducing postprandial glucose levels and improving glycemic control .
List of Similar Compounds:- Canagliflozin
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
These compounds are primarily sodium-glucose co-transporter-2 inhibitors and are used for the treatment of type 2 diabetes mellitus .
Eigenschaften
Molekularformel |
C25H28O8 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(1S,2S,3S,4R,5S)-5-[4-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C25H28O8/c26-12-24-13-32-25(33-24,23(29)21(27)22(24)28)17-4-5-18(15-2-3-15)16(11-17)9-14-1-6-19-20(10-14)31-8-7-30-19/h1,4-6,10-11,15,21-23,26-29H,2-3,7-9,12-13H2/t21-,22-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
IJBQJMNOXVKYDH-GIDFYXQGSA-N |
Isomerische SMILES |
C1CC1C2=C(C=C(C=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |
Kanonische SMILES |
C1CC1C2=C(C=C(C=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)CC5=CC6=C(C=C5)OCCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



